molecular formula C12H10ClNO3 B13921640 Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate CAS No. 880105-73-7

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate

Cat. No.: B13921640
CAS No.: 880105-73-7
M. Wt: 251.66 g/mol
InChI Key: PUIAPQUKGGRNFN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate typically involves the reaction of 2-chloro-7-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

880105-73-7

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 2-chloro-7-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3

InChI Key

PUIAPQUKGGRNFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl

Origin of Product

United States

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